Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
The molecular structure of similar compounds like “methyl 2-amino-1H-benzimidazole-5-carboxylate” has been analyzed .Chemical Reactions Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, “methyl 2-amino-1H-benzimidazole-5-carboxylate” should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Crystal and Molecular Structures
Research on similar benzimidazole derivatives has focused on their crystal and molecular structures, contributing to the understanding of their chemical properties and potential as antitubercular agents. For instance, the study by Richter et al. (2023) on a benzimidazole derivative revealed its structural characteristics, which were obtained as a side product during the synthesis of an antitubercular agent. This type of research aids in the development of new pharmaceuticals by elucidating the structural bases of their activity (Richter et al., 2023).
Antimicrobial and Antitumor Activities
Several studies have synthesized benzimidazole derivatives to evaluate their antimicrobial and antitumor activities. For example, Sathe et al. (2011) reported on the synthesis of fluorinated benzothiazolo imidazole compounds, demonstrating promising anti-microbial activity. This highlights the potential of benzimidazole derivatives in developing new antimicrobial agents (Sathe et al., 2011). Similarly, Karthikeyan et al. (2017) investigated substituted benzimidazole-5-carboxylic acids and esters for their anti-breast cancer properties, indicating the compound's efficacy against breast cancer cell lines (Karthikeyan et al., 2017).
Synthetic Methodologies
Research also delves into the development of synthetic methodologies for benzimidazole derivatives, contributing to the pharmaceutical and chemical industries by providing efficient routes for compound synthesis. For instance, Jagadeesha et al. (2023) developed a novel microwave-assisted protocol for synthesizing a benzimidazole derivative with antileukemic activity, highlighting advancements in synthetic chemistry techniques (Jagadeesha et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 6-(4-bromoanilino)-7-fluoro-3H-benzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN3O2/c1-22-15(21)10-6-11-14(19-7-18-11)12(17)13(10)20-9-4-2-8(16)3-5-9/h2-7,20H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHBVIXVKAMLFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1NC3=CC=C(C=C3)Br)F)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735967 | |
Record name | Methyl 5-(4-bromoanilino)-4-fluoro-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606143-93-5 | |
Record name | Methyl 5-(4-bromoanilino)-4-fluoro-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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